1-[4-(Thiophen-2-yl)phenyl]ethan-1-one
Overview
Description
1-[4-(Thiophen-2-yl)phenyl]ethan-1-one is an organic compound that belongs to the class of aromatic ketones. It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a phenyl ring, which is further connected to an ethanone group.
Preparation Methods
The synthesis of 1-[4-(Thiophen-2-yl)phenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where thiophene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve refluxing the reactants in an anhydrous solvent like dichloromethane .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
1-[4-(Thiophen-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces alcohols .
Scientific Research Applications
1-[4-(Thiophen-2-yl)phenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism by which 1-[4-(Thiophen-2-yl)phenyl]ethan-1-one exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. For example, its potential anticancer activity could be attributed to its ability to inhibit certain kinases or disrupt cellular signaling pathways .
Comparison with Similar Compounds
1-[4-(Thiophen-2-yl)phenyl]ethan-1-one can be compared with other thiophene-containing compounds, such as:
Thiophene-2-carboxaldehyde: Another thiophene derivative with different functional groups, used in various synthetic applications.
Thiophene-2-acetic acid: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Thiophene-2-boronic acid: Widely used in Suzuki coupling reactions for the formation of carbon-carbon bonds.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
1-(4-thiophen-2-ylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCHCIWHJLPPNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398792 | |
Record name | 1-[4-(Thiophen-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35294-37-2 | |
Record name | 1-[4-(Thiophen-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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